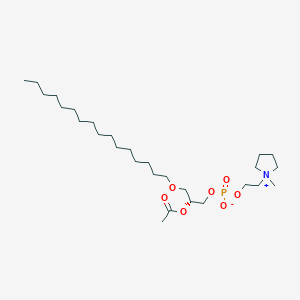

Pyrrolidino PAF C-16

Vue d'ensemble

Description

Le Pyrrolidino PAF C-16 est un analogue synthétique du facteur d'activation plaquettaire C-16, un médiateur phospholipidique de l'inflammation. Il est connu pour son action hypotensive puissante et sa capacité à activer les leucocytes polymorphonucléaires et les monocytes via des récepteurs spécifiques de la surface cellulaire . Le this compound est environ 3 à 10 fois plus puissant que le facteur d'activation plaquettaire naturel dans son activité hypotensive .

Applications De Recherche Scientifique

Pyrrolidino PAF C-16 exhibits potent hypotensive effects and influences platelet aggregation. Studies have shown that it is 3-10 times more effective than natural PAF in reducing blood pressure in animal models . The compound operates through specific G-protein coupled receptors, activating various signaling pathways that lead to physiological responses such as inflammation and immune modulation .

Table 1: Key Biological Activities of this compound

Inhibition of Mycobacterial Growth

Research has demonstrated that this compound possesses direct inhibitory effects on the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG. The compound disrupts the bacterial cell membrane, leading to cell death . This effect is enhanced by the presence of specific structural features in the molecule, such as the ether bond linking the carbon tail to the glycerol backbone .

Table 2: Inhibitory Concentrations of this compound Against Mycobacteria

| Bacterial Strain | Concentration (μg/ml) | Inhibition (%) |

|---|---|---|

| M. smegmatis | 10 | 40 |

| M. bovis BCG | 50 | 70 |

| M. bovis BCG | 100 | 90 |

Effects on Other Pathogens

This compound has also been shown to inhibit various protozoan pathogens such as Leishmania and Trypanosoma, enhancing macrophage activity against these intracellular infections . The compound induces the production of reactive oxygen species, which are critical for killing these pathogens.

Case Study: Inhibition of Candida albicans

In murine models infected with Candida albicans, administration of this compound led to a significant reduction in pathogen load and improved survival rates through mechanisms involving nitric oxide and tumor necrosis factor-alpha production .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in treating conditions associated with inflammation and infection.

Cardiovascular Diseases

The hypotensive properties make it a candidate for managing hypertension-related disorders. Its ability to modulate platelet function may also contribute to preventing thrombotic events.

Infectious Diseases

The antimicrobial properties suggest potential use in treating infections caused by mycobacteria and other resistant pathogens. The compound's mechanism of action warrants further investigation into its efficacy against tuberculosis and other mycobacterial diseases.

Mécanisme D'action

Target of Action

Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor (PAF C-16), a phospholipid mediator of inflammation . The primary targets of this compound are polymorphonuclear leucocytes and monocytes . These cells play a crucial role in the body’s immune response, and their activation can lead to various physiological changes .

Mode of Action

This compound interacts with its targets via specific cell surface receptors . This interaction stimulates the production of active oxygen species by human monocyte-derived macrophages . It also has a potent hypotensive activity, being 3-10 times more potent than natural PAF in this activity .

Biochemical Pathways

The activation of polymorphonuclear leucocytes and monocytes by this compound can lead to the secretion of various inflammatory mediators . These mediators can then affect various biochemical pathways, leading to downstream effects such as inflammation and hypotension .

Result of Action

The activation of polymorphonuclear leucocytes and monocytes by this compound leads to various cellular effects . For instance, it can stimulate the production of active oxygen species by human monocyte-derived macrophages . Additionally, it has a potent hypotensive effect, being able to dose-dependently decrease blood pressure .

Analyse Biochimique

Biochemical Properties

Pyrrolidino PAF C-16 is known to interact with various enzymes and proteins. It is a potent mediator of PAF-like activities, including hypotension and platelet aggregation . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has been shown to have a direct inhibitory effect on the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis in a dose- and time-dependent manner . It influences cell function by damaging the cell membrane of these bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific cell surface receptors. It also stimulates the production of active oxygen species by human monocyte-derived macrophages

Temporal Effects in Laboratory Settings

It has been observed that its growth inhibitory effect on Mycobacterium bovis BCG and Mycobacterium smegmatis is dose- and time-dependent .

Dosage Effects in Animal Models

In male Wistar rats, this compound has been observed to decrease blood pressure in a dose-dependent manner . It was found to be 3-10 times more potent than natural PAF in the hypotensive activity .

Metabolic Pathways

It is known to be a phospholipid mediator of inflammation, suggesting it may be involved in inflammatory pathways .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Pyrrolidino PAF C-16 est synthétisé par une série de réactions chimiques impliquant la modification de la structure du facteur d'activation plaquettaire C-16Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Pyrrolidino PAF C-16 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité des analogues du facteur d'activation plaquettaire.

Biologie : Il est utilisé pour étudier le rôle du facteur d'activation plaquettaire dans la signalisation cellulaire et l'inflammation.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans les affections impliquant l'inflammation et l'hypotension.

Mécanisme d'action

Le this compound exerce ses effets en se liant à des récepteurs spécifiques de la surface cellulaire, conduisant à l'activation de voies de signalisation intracellulaires. Cela entraîne la production d'espèces oxygénées réactives et l'activation des leucocytes polymorphonucléaires et des monocytes. L'action hypotensive du composé est médiée par sa capacité à induire la vasodilatation et à réduire la pression artérielle .

Comparaison Avec Des Composés Similaires

Composés similaires

Facteur d'activation plaquettaire C-16 : La forme naturelle du composé avec des activités biologiques similaires mais moins puissantes.

Facteur d'activation plaquettaire C-18 : Un autre analogue avec des caractéristiques structurelles et des activités biologiques différentes.

Lyso-facteur d'activation plaquettaire : Une forme précurseur avec des propriétés chimiques distinctes.

Unicité

Le Pyrrolidino PAF C-16 est unique en raison de sa puissance accrue et de ses modifications structurelles spécifiques qui confèrent des activités biologiques distinctes. Sa capacité à induire l'hypotension et l'agrégation plaquettaire plus efficacement que le facteur d'activation plaquettaire naturel en fait un outil de recherche précieux et un agent thérapeutique potentiel .

Activité Biologique

Pyrrolidino PAF C-16 is a synthetic analogue of the endogenous platelet-activating factor (PAF). This compound exhibits a range of biological activities, primarily related to its role in inflammation, immune response, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety that enhances its biological potency compared to natural PAF. The compound's chemical name is (7R)-7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphapentacosan-1-aminium-4-oxide. This structural modification contributes to its increased affinity for PAF receptors (PAFR) and enhances its ability to activate downstream signaling pathways.

Upon binding to PAFR, this compound triggers various intracellular signaling cascades, including:

- Activation of the phosphatidylinositol-calcium second messenger system.

- Stimulation of protein kinase C (PKC) pathways.

- Induction of reactive oxygen species (ROS) production in immune cells.

These pathways collectively contribute to its pro-inflammatory effects and its role in mediating platelet aggregation and vascular permeability .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Platelet Aggregation:

this compound is a potent inducer of platelet aggregation, exhibiting approximately 3-10 times greater potency than natural PAF. This property makes it significant in thrombotic conditions where platelet activation is critical .

2. Inflammatory Response:

The compound plays a crucial role in modulating inflammatory responses. It acts as a chemoattractant for polymorphonuclear neutrophils and enhances vascular permeability, facilitating the migration of immune cells to sites of inflammation . Dysregulated levels of PAF have been implicated in various inflammatory diseases, including asthma and rheumatoid arthritis .

3. Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits direct inhibitory effects on mycobacterial growth, specifically against Mycobacterium bovis BCG and Mycobacterium smegmatis. The growth inhibition occurs in a dose-dependent manner and is associated with damage to the bacterial cell membrane . This antimicrobial activity suggests potential applications in treating mycobacterial infections.

4. Apoptosis Induction:

The compound has been shown to induce apoptosis in various cell types, including neuronal and epidermal cells. This effect may be mediated through the activation of specific signaling pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLCUIJMABRFJ-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.